Cas no 1316220-30-0 (2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine)

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine
- 2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine
- 2-chloro-4-[2-(1-methanesulfonylpiperidin-2-yl)ethyl]pyridine
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- MDL: MFCD19691548
- インチ: 1S/C13H19ClN2O2S/c1-19(17,18)16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3
- InChIKey: IRLLCLQGEFVVES-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)CCC1CCCCN1S(C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 383
- トポロジー分子極性表面積: 58.6
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM493763-1g |
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine |
1316220-30-0 | 97% | 1g |
$622 | 2022-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655394-1g |
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine |
1316220-30-0 | 98% | 1g |
¥8563.00 | 2024-08-09 | |
Matrix Scientific | 067376-250mg |
2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine |
1316220-30-0 | 250mg |
$363.00 | 2023-09-08 |
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridineに関する追加情報
Research Brief on 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine (CAS: 1316220-30-0)
2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine (CAS: 1316220-30-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The presence of both a piperidine ring and a sulfonyl group in its structure suggests potential interactions with biological targets, making it a subject of intense investigation.
Recent studies have focused on the synthesis and optimization of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, including multi-step organic synthesis and computational modeling, to improve the compound's yield, purity, and bioactivity. Preliminary results indicate that this compound exhibits high selectivity and potency against specific kinase targets, which are often implicated in cancer and inflammatory diseases.
In vitro and in vivo studies have further elucidated the mechanistic pathways through which 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine exerts its effects. For instance, it has been shown to inhibit the phosphorylation of key signaling proteins, thereby disrupting aberrant cellular proliferation and survival pathways. These findings are particularly relevant for the development of next-generation therapeutics for conditions such as non-small cell lung cancer (NSCLC) and rheumatoid arthritis, where kinase dysregulation plays a critical role.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical optimization. Recent efforts have also explored the use of prodrug strategies and nanoparticle-based delivery systems to overcome these limitations, with some success in improving the compound's pharmacokinetic profile.
In conclusion, 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine represents a compelling candidate for further development in the pharmaceutical industry. Its unique chemical structure and promising biological activity make it a valuable addition to the growing arsenal of targeted therapies. Future research should focus on advancing this compound through the drug development pipeline, with an emphasis on addressing current limitations and expanding its therapeutic potential.
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